molecular formula C8H10N2O B1335863 N-(pyridin-2-ylmethyl)acetamide CAS No. 58481-18-8

N-(pyridin-2-ylmethyl)acetamide

Cat. No. B1335863
CAS RN: 58481-18-8
M. Wt: 150.18 g/mol
InChI Key: ACOHAEBNFWGQCL-UHFFFAOYSA-N
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Patent
US05208247

Procedure details

A mixture of 5.0 g 2-(aminomethyl)pyridine, 5.02 ml acetic anhydride, 0.847 g 4-dimethylaminopyridine and 35 ml of pyridine is heated at reflux temperature for 23.5 hours. The cooled solution is poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:5% methyl alcohol/ethyl acetate) to give 3.3 g of desired product as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.847 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].N1C=CC=CC=1>CN(C)C1C=CN=CC=1.O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][NH:1][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
5.02 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.847 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 23.5 hours
Duration
23.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel:5% methyl alcohol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.